Salicortin-Populus sp. (Poplar)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

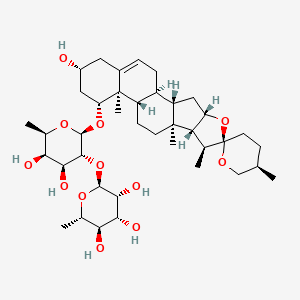

Salicortin is a primary metabolite of the salicylic acid pathway and is widely distributed in plants, including Populus sp. (Poplar). It functions as a phytochemical and may have various bioactive effects .

Synthesis Analysis

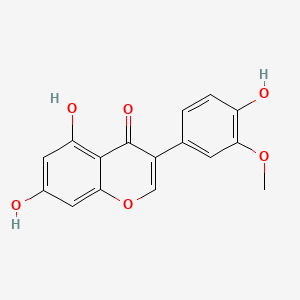

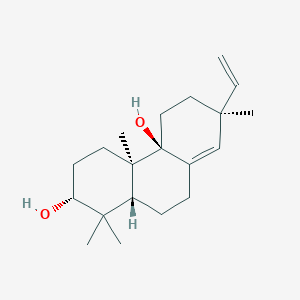

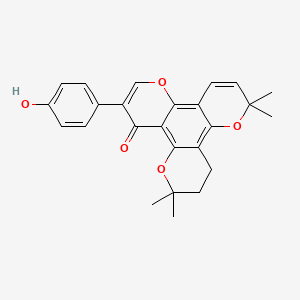

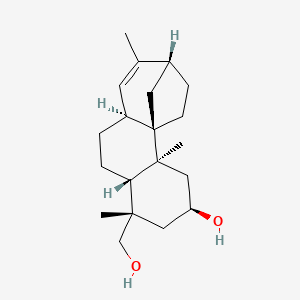

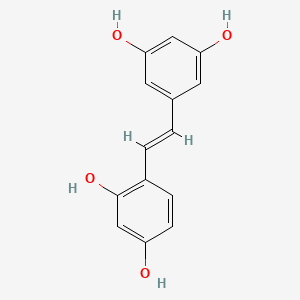

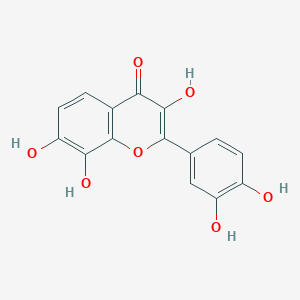

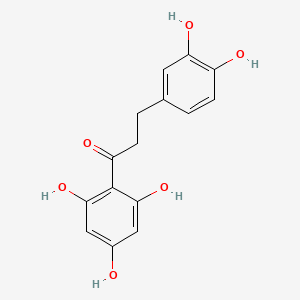

Syntheses derived from the shikimate-phenylpropanoid pathway are a varied and plentiful class of secondary metabolites manufactured in Populus. Amongst other main classes of secondary metabolites in Populus are fatty acid and terpenoid-derivatives . High-throughput metabolomics analytical methodology is needed for population-scale studies of bioenergy-relevant feedstocks such as poplar .Molecular Structure Analysis

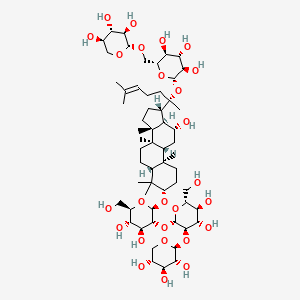

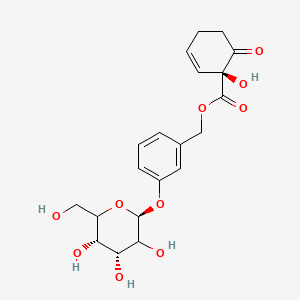

The molecular structure of Salicortin is complex and is one of the most abundant defense compounds in Populus . Structures of the critical types of secondary metabolites in Populus include flavone and flavonol metabolites, phenolic glycoside metabolites, hydroxycinnamate, and terpenoid metabolites .Scientific Research Applications

Pharmacological Potential

Salicortin exhibits a range of pharmacological activities, including anti-microbial , anti-cancer , anti-inflammatory , anti-obesity , anti-diarrhea , and antioxidant properties . These activities make it a valuable compound for developing new therapeutic agents. For instance, its anti-inflammatory properties could be harnessed for treating conditions like arthritis or rheumatism.

Ethnomedicinal Uses

Traditionally, Populus species have been used to treat various ailments such as rheumatism , arthritis , lower back pains , urinary complaints , and digestive disorders . Salicortin, as one of the active compounds, contributes to these traditional medicinal uses, and ongoing research aims to validate and quantify its efficacy.

Biological Defense Mechanisms

Salicortin plays a crucial role in the defense mechanisms of Populus trees against herbivores . It is involved in the formation of sulfated salicinoids, which may serve functions in plant defense, potentially including roles in sulfur storage and homeostasis .

Chemical Ecology

In chemical ecology, salicortin is significant for its role in plant-insect interactions . Some insect herbivores have developed mechanisms to metabolize salicortin, transforming it into compounds that they can tolerate or even utilize . Understanding these interactions can lead to insights into co-evolutionary processes and pest management strategies.

Environmental Stress Response

Secondary metabolites like salicortin are part of Populus trees’ response to environmental stresses . Research into these responses can inform us about the resilience of these trees to changes in their environment, which is increasingly relevant in the context of climate change.

Bioactive Compound Source

The genus Populus, including salicortin, is a rich source of bioactive compounds for the pharmaceutical industry . Isolating these compounds and exploring their unique properties can lead to the development of new drugs and treatments.

Urban Landscaping

Populus trees, containing salicortin, contribute to urban landscapes by providing ecological benefits such as air purification and temperature regulation . Understanding the ecological potential of these trees can guide urban planning and green space management.

Mechanism of Action

Target of Action

Salicortin, a phenolic glycoside, is a major non-structural constituent in Populus leaves, shoots, and roots . It is known to mitigate insect and animal herbivory . Salicortin is also reported to actively repress adipogenesis in 3T3-L1 adipocytes, suggesting potential anti-obesity activity .

Mode of Action

It is known that salicortin and other phenolic glycosides are involved in plant defense mechanisms . They are believed to interact with various targets in herbivores, leading to reduced herbivory.

Biochemical Pathways

Salicortin is a primary metabolite of the salicylic acid pathway . The salicyl moiety of Salicortin is confirmed to originate from a hydroxycinnamate-benzoate . The bioactive hydroxycyclohexenone moiety of Salicortin is also a phenylpropanoid derivative . Therefore, it is unlikely that Salicortin biosynthesis involves the salicylic acid pathway .

Pharmacokinetics

It is known that salicortin is widely distributed in populus plants, where it functions as a phytochemical . The isolation of Salicortin from Populus has been reported, and it was found to be a pure compound with high purity .

Result of Action

The presence of Salicortin and other phenolic glycosides in Populus has been associated with reduced growth . Over-expression of UGT71L1 in transgenic Populus led to a 2-fold increase in concentrations of Salicin and Salicortin in roots . This suggests that Salicortin plays a significant role in secondary metabolism in Populus.

Action Environment

Populus trees continuously face environmental challenges throughout their life cycle. To ensure their survival and reproduction, they exhibit various types of defenses, including the production of secondary metabolites like Salicortin . The production and action of Salicortin in Populus may be influenced by various environmental factors, including biotic stresses like herbivory and abiotic stresses such as temperature and light conditions .

Safety and Hazards

Future Directions

properties

IUPAC Name |

[3-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl (1S)-1-hydroxy-6-oxocyclohex-2-ene-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O10/c21-9-13-15(23)16(24)17(25)18(30-13)29-12-5-3-4-11(8-12)10-28-19(26)20(27)7-2-1-6-14(20)22/h2-5,7-8,13,15-18,21,23-25,27H,1,6,9-10H2/t13?,15-,16-,17?,18-,20+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXTOUHLTRHAKLO-LYJJHWIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(C=C1)(C(=O)OCC2=CC(=CC=C2)OC3C(C(C(C(O3)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)[C@@](C=C1)(C(=O)OCC2=CC(=CC=C2)O[C@H]3C([C@@H]([C@@H](C(O3)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Salicortin-Populus sp. (Poplar) | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.